Product packaging for 1-Ethenyl-2,4-dimethoxybenzene(Cat. No.:)

1-Ethenyl-2,4-dimethoxybenzene

Cat. No.: B7891374
M. Wt: 164.20 g/mol
InChI Key: GNHVCDAPMWHFKG-UHFFFAOYSA-N
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Description

Significance of Substituted Styrene (B11656) Derivatives in Contemporary Organic and Materials Chemistry

Substituted styrene derivatives are a cornerstone of modern organic and materials chemistry due to their versatile reactivity and the wide array of functional polymers and materials that can be derived from them. The presence of various substituents on the aromatic ring significantly influences the electronic and steric properties of the vinyl group, thereby tuning the reactivity of the monomer and the properties of the resulting polymers. jst.go.jpscispace.com

In organic synthesis, substituted styrenes serve as valuable building blocks. The vinyl group readily participates in a variety of reactions, including electrophilic additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. acs.orgrsc.org For instance, the synthesis of fluorophore-modified styrenes is a burgeoning area of research aimed at creating novel monomers for advanced electroluminescent, sensor, and charge-transfer polymer materials for applications in organic electronics like LEDs and transistors. masterorganicchemistry.com

In the realm of materials chemistry, substituted styrenes are pivotal monomers for the production of a diverse range of polymers with tailored properties. rsc.org The nature of the substituent dictates the polymer's characteristics, such as its glass transition temperature, thermal stability, and solubility. jst.go.jpnih.gov For example, polystyrene itself is a widely used commodity plastic, but its properties can be significantly enhanced by the incorporation of functional groups. Grafting polystyrene chains onto other polymer backbones, such as polyolefins, via techniques like nitroxide-mediated polymerization, can lead to the creation of novel graft copolymers with unique combinations of properties. jst.go.jp Furthermore, the development of thermosets often involves the use of reactive diluents, where styrene and its derivatives play a crucial role in improving processability and mechanical performance. nih.gov The ongoing research into styrene substitutes for thermosets and their composites highlights the continued importance of this class of compounds. nih.gov

Historical Perspective on the Research Trajectory of 1-Ethenyl-2,4-dimethoxybenzene and Related Analogs

The research trajectory of this compound is intrinsically linked to the broader history of the synthesis and investigation of substituted styrenes. Early methods for preparing these compounds often involved harsh conditions and were limited in scope. One of the classical and most straightforward methods has been the dehydration of the corresponding α-phenethyl alcohols. nii.ac.jp This approach, which gained significant attention in the mid-20th century, particularly in relation to the synthetic rubber program, involves the generation of the alcohol via a Grignard reaction with an appropriate aryl bromide or aldehyde, followed by dehydration. nii.ac.jp For instance, o-methoxystyrene was successfully synthesized by passing the vapors of o-methoxy-α-phenethyl ether over activated alumina (B75360) at 310°C. nii.ac.jp

Another historically significant method for the synthesis of styrenes is the Wittig reaction, which provides a powerful tool for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.commnstate.edu This reaction offers the advantage of forming the carbon-carbon double bond with high regioselectivity. The synthesis of various substituted styrenes, including those with dimethoxy groups, has been achieved through this method. For example, the Wittig reaction of 2,4-dimethoxybenzaldehyde (B23906) would be a viable route to this compound. arkat-usa.org

More recent synthetic strategies have focused on developing milder and more efficient protocols. The dehydrogenation of the corresponding ethylbenzene (B125841) derivatives over catalysts like platinum on alumina represents a more atom-economical approach. Furthermore, modern cross-coupling reactions have expanded the synthetic toolbox for accessing a wide range of substituted styrenes with high precision and functional group tolerance.

The study of the polymerization of dimethoxy-substituted styrenes has also evolved. Early investigations into the anionic polymerization of these monomers laid the groundwork for understanding their reactivity. For example, the anionic polymerization of 3,5-dimethoxystyrene and 2,4,6-trimethoxystyrene (B13602429) was studied to explore the functionalization of the resulting polymers. jst.go.jp More recently, the development of living cationic polymerization techniques has enabled the synthesis of well-defined polymers from monomers like 3,4-dimethoxystyrene, offering precise control over molecular weight and architecture. nih.gov

Fundamental Research Questions and Current Knowledge Gaps Pertaining to this compound

Despite the long history of research into substituted styrenes, several fundamental questions and knowledge gaps remain, particularly concerning the nuanced effects of substitution patterns on reactivity and polymer properties.

One of the key areas of ongoing investigation is the precise influence of the position and electronic nature of substituents on the polymerization behavior of styrenes. While it is generally understood that electron-withdrawing groups can accelerate polymerization, some studies have revealed surprising trends. For instance, in surface-initiated atom transfer radical polymerization (ATRP), styrenes with electron-donating groups at the meta position have been observed to polymerize at unexpectedly fast rates, a phenomenon attributed to the steric inhibition of termination reactions. wikipedia.org This highlights a gap in our complete understanding of the interplay between electronic and steric effects in these systems.

The development of more sustainable and environmentally friendly polymerization processes and the creation of recyclable or upcyclable polystyrene-based materials are also at the forefront of current research. acs.org The vast accumulation of plastic waste has spurred efforts to design polymers that can be chemically recycled back to their monomers or transformed into new, valuable materials. mnstate.eduacs.org The functionalization of polystyrene and its derivatives through methods like the Birch reduction in a ball mill represents a promising avenue for upcycling. acs.org However, the development of efficient and scalable upcycling strategies for a wide range of substituted polystyrenes remains a significant challenge.

Furthermore, the synthesis of well-defined block copolymers containing substituted styrene units continues to be an active area of research. Living polymerization techniques, such as living anionic and cationic polymerizations, have provided powerful tools for creating such materials. jst.go.jpnih.gov However, expanding the scope of these techniques to a broader range of functionalized styrenes and achieving precise control over the copolymer architecture are ongoing goals. The exploration of novel initiating systems and polymerization conditions is crucial for advancing this field.

Finally, while the synthesis and basic properties of many substituted styrenes, including this compound, are known, a comprehensive understanding of the structure-property relationships in their corresponding polymers is often lacking. Detailed studies correlating the specific substitution pattern with the thermal, mechanical, and optical properties of the resulting polymers are needed to guide the rational design of new materials with desired functionalities.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₁₀H₁₂O₂164.2040243-84-3 nih.gov
3,4-DimethoxystyreneC₁₀H₁₂O₂164.206380-23-0 wikipedia.orgnist.gov
1-Ethyl-2,4-dimethoxybenzeneC₁₀H₁₄O₂166.22524864 nih.gov
1-Ethynyl-2,4-dimethoxybenzeneC₁₀H₁₀O₂162.1877336-36-8 nih.gov

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR Data available, though specific shifts can vary with solvent. ambeed.com
¹³C NMR Data available, though specific shifts can vary with solvent.
Infrared (IR) Spectroscopy Characteristic peaks for C=C stretching, C-O stretching, and aromatic C-H bending are expected.
Mass Spectrometry (MS) Molecular ion peak (M⁺) expected at m/z 164.20. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B7891374 1-Ethenyl-2,4-dimethoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHVCDAPMWHFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Ethenyl 2,4 Dimethoxybenzene and Its Precursors

Catalytic Cross-Coupling Strategies for the Ethenyl Moiety Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several strategies can be employed for the synthesis of 1-Ethenyl-2,4-dimethoxybenzene. These methods typically involve the coupling of a 2,4-dimethoxyphenyl derivative with a vinyl group donor.

Heck Reactions with Optimized Catalytic Systems for this compound Synthesis

The Heck reaction, or the Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an unsaturated halide or triflate and an alkene. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 1-halo-2,4-dimethoxybenzene with ethylene or a vinyl equivalent. The reaction is generally carried out in the presence of a palladium catalyst and a base. wikipedia.org Catalyst systems for Heck reactions are continuously being optimized to improve yields and reaction conditions. Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), often in the presence of phosphine ligands. wikipedia.orgbeilstein-journals.org

Aryl Halide SubstrateAlkene PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1-Bromo-2,4-dimethoxybenzeneEthylenePd(OAc)₂ / PPh₃K₂CO₃DMF60Data Not Available beilstein-journals.org
1-Iodo-2,4-dimethoxybenzeneEthylenePdCl₂KOAcMethanol120Data Not Available wikipedia.org

Note: Specific yield data for the synthesis of this compound using these exact conditions were not available in the searched literature. The table represents plausible reaction conditions based on general Heck reaction protocols.

Suzuki-Miyaura Coupling Approaches for Aryl-Ethenyl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. organic-chemistry.org To form this compound, this reaction could involve the coupling of a 2,4-dimethoxyphenylboronic acid with a vinyl halide, or conversely, a 1-halo-2,4-dimethoxybenzene with a vinylboronic acid or its derivative. organic-chemistry.orgnih.gov This method is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov

Boronic Acid/EsterVinyl Halide/TriflateCatalyst SystemBaseSolvent SystemTemperatureYield (%)Reference
2,4-Dimethoxyphenylboronic acidVinyl bromidePd(PPh₃)₄Cs₂CO₃Toluene/H₂ORT - 100°CData Not Available organic-chemistry.org
Potassium (2,4-dimethoxyphenyl)trifluoroborateVinyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂ORTData Not Available nih.gov

Note: Specific yield data for the synthesis of this compound using these exact conditions were not available in the searched literature. The table represents plausible reaction conditions based on general Suzuki-Miyaura coupling protocols.

Negishi and Stille Coupling Variants in this compound Synthesis

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org For the target molecule, this would involve the reaction of a 2,4-dimethoxyphenylzinc halide with a vinyl halide. organic-chemistry.org

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org The synthesis of this compound via this method would likely involve the reaction of a tributyl(2,4-dimethoxyphenyl)stannane with a vinyl halide. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Negishi Coupling Variants

Organozinc Reagent Vinyl Halide Catalyst System Solvent Temperature Yield (%) Reference

Stille Coupling Variants

Organostannane Reagent Vinyl Halide Catalyst System Solvent Temperature Yield (%) Reference

Note: Specific yield data for the synthesis of this compound using these exact conditions were not available in the searched literature. The tables represent plausible reaction conditions based on general Negishi and Stille coupling protocols.

Wittig and Wittig-Horner Approaches for Ethenyl Group Installation

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. tubitak.gov.tr To synthesize this compound, 2,4-dimethoxybenzaldehyde (B23906) is reacted with a methylenetriphenylphosphorane ylide. tubitak.gov.tr

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wiley-vch.de This method often provides excellent E-selectivity and the water-soluble phosphate byproduct is easily removed. beilstein-journals.orgchem-station.com

Carbonyl CompoundYlide/PhosphonateBaseSolventTemperatureYield (%)Reference
2,4-DimethoxybenzaldehydeMethyltriphenylphosphonium bromideKOtBuTHF0°C to RTData Not Available reddit.com
2,4-DimethoxybenzaldehydeDiethyl methylphosphonateNaHTHFRTData Not Available researchgate.net

Note: Specific yield data for the synthesis of this compound using these exact conditions were not available in the searched literature. The table represents plausible reaction conditions based on general Wittig and HWE reaction protocols.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to synthetic methodologies aims to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of alternative solvents, such as water, and the development of solvent-free reaction conditions.

Solvent-Free and Aqueous Medium Methodologies

Solvent-Free Wittig Reactions: The Wittig reaction can be performed under solvent-free conditions, often with microwave assistance, which can significantly reduce reaction times and simplify purification. tubitak.gov.tr In a typical procedure, an aldehyde is mixed directly with the phosphorane reagent and a solid base, such as basic alumina (B75360), which can also act as a solid support. tubitak.gov.tr This approach is energy-efficient and has a high atom economy. tubitak.gov.tr

AldehydeYlide/Phosphonium (B103445) SaltBase/SupportConditionsTimeYield (%)Reference
Aromatic AldehydesAlkyltriphenylphosphonium halideBasic AluminaMicrowave, Solvent-free30-50 minup to 94 tubitak.gov.tr
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNoneNeat, 120°C15 minData Not Available udel.edu

Aqueous Medium Methodologies: Water is an attractive solvent for organic reactions due to its low cost, non-flammability, and environmental benignity. The Heck reaction has been successfully performed in aqueous media, often with the aid of phase-transfer catalysts or water-soluble ligands. organic-chemistry.org Microwave irradiation can further enhance the efficiency of aqueous Heck reactions. organic-chemistry.org Similarly, Wittig reactions can be conducted in aqueous media, sometimes leading to accelerated reaction rates and high E-selectivities. nih.gov

Reaction TypeSubstratesCatalyst/ReagentConditionsYield (%)Reference
Heck ReactionAryl bromides and Styrene (B11656)Pd(L-proline)₂Microwave, WaterHigh organic-chemistry.org
Wittig ReactionAromatic Aldehydes and Stabilized YlidesPh₃P, α-bromoestersNaHCO₃ (aq), 20°Cup to 99 nih.gov

Catalyst Reuse and Recyclability in this compound Synthesis

The synthesis of this compound, often achieved through cross-coupling reactions such as the Heck or Suzuki-Miyaura reaction, heavily relies on transition metal catalysts, predominantly palladium. The cost and potential toxicity of these metals necessitate the development of robust catalyst recycling strategies to enhance the economic viability and sustainability of the manufacturing process. Research has focused on both homogeneous and heterogeneous catalytic systems that facilitate catalyst recovery and reuse without significant loss of activity.

Homogeneous catalysts, while often exhibiting high activity and selectivity, pose challenges in separation from the product mixture. To address this, strategies have been developed to immobilize these catalysts on solid supports or to utilize solvent systems that enable facile separation. For instance, the use of sulfonated phosphine ligands can render palladium catalysts soluble in aqueous phases, allowing for their separation from the organic product phase and subsequent reuse. In Heck-Cassar-Sonogashira cross-coupling reactions, a green solvent/base blend of N-hydroxyethylpyrrolidone (HEP)/H2O/N,N,N′,N′-tetramethyl guanidine (TMG) has been successfully used with sulfonated phosphines, allowing the catalyst/solvent solution to be recycled with high efficiency. nih.gov This approach has achieved high turnover numbers (TON) and turnover frequencies (TOF), indicating excellent catalyst performance over multiple cycles. nih.gov

Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer a more straightforward approach to separation, typically through simple filtration. A notable example is Pd EnCat™ 30, a microencapsulated palladium catalyst that has demonstrated high reusability in Suzuki cross-coupling reactions. aau.dk Studies have shown that this catalyst can be reused for a minimum of 30 reaction cycles, although a gradual decrease in catalytic activity is observed with each cycle. aau.dk The primary challenge with heterogeneous catalysts is the leaching of the metal from the support into the reaction mixture, which not only contaminates the product but also leads to a decline in catalyst performance over time. aau.dkmdpi.com

Alternative, more earth-abundant metals like nickel and copper are also being explored as lower-cost and less toxic alternatives to palladium. mdpi.com For example, a cellulose-supported nickel complex has been developed as an efficient and recyclable heterogeneous catalyst for Suzuki cross-coupling reactions. This catalyst can be recovered by simple centrifugation and reused for several cycles, though a decrease in activity is noted due to metal leaching. mdpi.com

The table below summarizes the performance and recyclability of various catalytic systems applicable to the synthesis of styrene derivatives like this compound.

Table 1: Catalyst Recyclability in Cross-Coupling Reactions

Catalyst System Reaction Type Recovery Method Number of Cycles Key Findings
Palladium with Sulfonated Phosphines in HEP/H2O/TMG Heck-Cassar-Sonogashira Phase Separation Multiple High yields and fast conversions maintained; TON up to 2375. nih.gov
Pd EnCat™ 30 Suzuki Filtration ≥ 30 Gradual drop in yield from 93% to 62% over 10 cycles; catalyst depletion accelerates after more cycles. aau.dk
Copper on Carbon Nanotubes Suzuki Not specified Excellent recyclability reported. A low-cost and less toxic alternative to palladium. mdpi.com
Cellulose-Supported Nickel Complex (CL-AcPy-Ni) Suzuki Centrifugation 5 Maintained high performance for 3 cycles, with a significant drop in the 4th cycle due to nickel leaching. mdpi.com

Chemo- and Regioselective Functionalization of Related Aromatic Precursors

The synthesis of specifically substituted aromatic compounds like this compound requires precise control over the position of functional group introduction, a concept known as regioselectivity, as well as the selective reaction of one functional group in the presence of others, known as chemoselectivity. The dimethoxybenzene core presents a key challenge in this regard, as the methoxy (B1213986) groups are activating and ortho-, para-directing, potentially leading to a mixture of products upon electrophilic substitution.

To achieve the desired substitution pattern for precursors of this compound, advanced synthetic methodologies are employed. Directed metalation strategies are particularly powerful. For instance, the use of sterically hindered metal-amide bases, such as a tailored magnesium amide (TMPMgBu), can achieve highly regioselective ortho-magnesiation of aryl azoles at room temperature. nih.gov While not directly on dimethoxybenzene, this principle of using bulky bases to direct metalation to a specific, less sterically hindered position can be applied to achieve regiocontrol on related aromatic precursors.

In the context of electrophilic aromatic substitution on a 1,3-dimethoxybenzene precursor, theoretical studies using conceptual DFT can help predict the most likely site of reaction. Such studies have shown that for the reaction of 1,2-dimethoxybenzene, the substitution is highly regioselective, favoring the para position. researchgate.net This predictive capability is crucial for designing reaction conditions that favor the formation of the desired isomer.

Furthermore, the choice of catalyst can play a pivotal role in determining the chemo- and regioselectivity of a reaction. For example, in the functionalization of aniline and phenol derivatives, a cooperative catalytic system of bismuth(III) triflate and a Brønsted acid has been shown to promote para-C(sp2)–H bond functionalization with diazo compounds, avoiding the more common N–H/O–H insertion reactions. This demonstrates how catalyst selection can steer a reaction towards a specific C-H functionalization pathway over other potential reactive sites.

For the vinylation step itself, which converts a functionalized dimethoxybenzene derivative into this compound, methods utilizing palladium catalysis with organosilicon reagents have been developed. organic-chemistry.orgnih.gov These methods show broad functional group compatibility and can be optimized to avoid unwanted side reactions by carefully selecting the activator (e.g., potassium trimethylsilanolate vs. potassium triethylsilanolate), solvent, and temperature. organic-chemistry.org This level of control is essential for the chemoselective vinylation of a precursor that may contain other sensitive functional groups.

Flow Chemistry and Continuous Processing Techniques for Scalable Production

For the large-scale and industrial production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and product consistency. researchgate.net Flow chemistry involves pumping reagents through a network of tubes or microreactors, where the reaction takes place under precisely controlled conditions.

The synthesis of styrene derivatives, a class of compounds to which this compound belongs, has been successfully demonstrated using flow chemistry. ntu.edu.sgresearchgate.net A key reaction, the palladium-catalyzed Heck reaction with ethylene gas, can be efficiently performed in a continuous flow setup. ntu.edu.sg Specialized reactors, such as tube-in-tube semi-permeable membrane-based gas reactors, are particularly effective for such gas-liquid reactions, allowing for safe and efficient handling of gaseous reagents like ethylene. ntu.edu.sgresearchgate.net

Continuous processing is especially beneficial for managing hazardous reactions or highly exothermic processes, which may be involved in the synthesis of precursors or the final vinylation step. dottikon.com Flow reactors inherently have a small reaction volume at any given moment and a high surface-area-to-volume ratio, which allows for superior heat transfer and temperature control compared to large batch reactors. researchgate.netdottikon.com This enhanced control can improve reaction selectivity and prevent the formation of undesired by-products, leading to a purer product and simplifying downstream purification processes. dottikon.com

The table below outlines the advantages of using flow chemistry for the production of styrene derivatives.

Table 2: Advantages of Flow Chemistry in Styrene Synthesis

Feature Advantage Relevance to this compound Synthesis
Enhanced Heat and Mass Transfer Improved reaction control, higher selectivity, better yields. researchgate.net Crucial for managing exothermic reactions and ensuring consistent product quality.
Improved Safety Small reaction volumes minimize risks associated with hazardous reagents or runaway reactions. dottikon.com Important when using flammable gases like ethylene or pyrophoric reagents.
Scalability Production can be scaled up by running the system for longer or by using multiple reactors in parallel ("numbering-up"). researchgate.net Allows for flexible and efficient transition from laboratory-scale synthesis to industrial production.
Process Automation and Integration Enables telescoping of reaction steps, reducing manual handling and processing time. researchgate.netntu.edu.sg Streamlines the multi-step synthesis of the target compound, improving overall efficiency.
Use of Gaseous Reagents Specialized reactors (e.g., tube-in-tube) allow for safe and efficient use of gases like ethylene. ntu.edu.sgresearchgate.net Directly applicable to the Heck vinylation step, a likely route to this compound.

Mechanistic Insights into the Reactivity of 1 Ethenyl 2,4 Dimethoxybenzene

Electrophilic Aromatic Substitution Pathways on the 2,4-Dimethoxybenzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The mechanism proceeds via a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. msu.edustudysmarter.co.uk The first step, the formation of the arenium ion, is generally the slow, rate-determining step of the reaction. msu.eduvanderbilt.edu

Influence of Methoxy (B1213986) Substituents on Aromatic Ring Activation and Directivity

The presence of substituents on the benzene ring significantly influences both the rate of reaction (reactivity) and the position of substitution (regioselectivity). vanderbilt.edulibretexts.org Substituents are broadly classified as either activating or deactivating and as ortho-, para-, or meta-directing.

The two methoxy (-OCH₃) groups in 1-ethenyl-2,4-dimethoxybenzene have a profound impact on the ring's reactivity. The oxygen atom of a methoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect increases the electron density of the ring, making it more nucleophilic and thus much more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org This donation of electron density is a powerful activating effect; for instance, anisole (methoxybenzene) undergoes nitration about 10,000 times faster than benzene. libretexts.org

This resonance effect also governs the directing influence of the methoxy groups. By delocalizing the lone pair electrons, negative charge accumulates at the ortho and para positions relative to the methoxy group. This makes these positions the most electron-rich and therefore the most susceptible to attack by an incoming electrophile. Consequently, methoxy groups are strong ortho-, para-directors. libretexts.orgyoutube.com

In this compound, the directing effects of the two methoxy groups and the ethenyl group must be considered.

The methoxy group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions.

The methoxy group at C4 directs to its ortho positions (C3 and C5).

The ethenyl group is a weakly activating group and is also an ortho-, para-director.

All three substituents strongly favor substitution at the C3 and C5 positions. The C5 position is generally the most favored site for electrophilic attack due to a combination of electronic activation from both methoxy groups and reduced steric hindrance compared to the C3 position, which is situated between a methoxy and an ethenyl group.

Table 1: Classification and Directing Effects of Substituents Relevant to this compound
SubstituentClassificationInductive EffectResonance EffectDirecting Influence
-OCH₃ (Methoxy)Strongly Activating-I (Withdrawing)+R (Donating)Ortho, Para
-CH=CH₂ (Ethenyl/Vinyl)Weakly Activating-I (Withdrawing)+R (Donating)Ortho, Para
-H (Hydrogen)ReferenceN/AN/AN/A
-NO₂ (Nitro)Strongly Deactivating-I (Withdrawing)-R (Withdrawing)Meta

Kinetic and Thermodynamic Aspects of Substitution Reactions

The regioselectivity of EAS reactions is determined by the relative stability of the transition states leading to the different possible arenium ion intermediates. For activating groups like methoxy, attack at the ortho and para positions allows for an additional resonance structure where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. youtube.com This lowers the activation energy for ortho/para attack compared to meta attack, making the former pathways kinetically favored. youtube.com

In most EAS reactions, the product distribution is under kinetic control, meaning the major product is the one that is formed the fastest. libretexts.orgwikipedia.org This is because the second step, the rearomatization of the ring, is fast and exothermic, making the initial electrophilic attack effectively irreversible under typical reaction conditions. The energy profile of such a reaction shows a high activation energy for the first step and a much lower one for the second.

However, in some cases, such as Friedel-Crafts alkylation or sulfonation, the reaction can be reversible. wikipedia.org Under conditions of reversibility (e.g., higher temperatures, prolonged reaction times), the product distribution may shift to favor the most thermodynamically stable isomer. researchgate.netyoutube.com This is known as thermodynamic control. For this compound, steric hindrance at the C3 position could potentially make the C5-substituted product not only the kinetic favorite but also the thermodynamic favorite in many reactions.

Table 2: Relative Rates of Nitration for Substituted Benzenes (Benzene = 1)
CompoundSubstituentRelative RateMajor Product(s)
Anisole (C₆H₅OCH₃)-OCH₃1 x 10⁴ortho, para
Toluene (C₆H₅CH₃)-CH₃25ortho, para
Benzene (C₆H₆)-H1N/A
Chlorobenzene (C₆H₅Cl)-Cl0.033ortho, para
Nitrobenzene (C₆H₅NO₂)-NO₂6 x 10⁻⁸meta

Data compiled from various sources. msu.edulibretexts.orglibretexts.org

Radical and Ionic Addition Reactions to the Ethenyl Group

The ethenyl group of this compound is susceptible to addition reactions, where the π-bond is broken and two new σ-bonds are formed. These reactions can proceed through either ionic (electrophilic) or free-radical mechanisms. dalalinstitute.comucalgary.ca

In an ionic addition , an electrophile (such as H⁺ from HBr) adds to the double bond first. This addition occurs at the terminal carbon (CH₂) of the ethenyl group, leading to the formation of a carbocation on the carbon adjacent to the aromatic ring (the benzylic position). ucalgary.casavemyexams.com This benzylic carbocation is highly stabilized by resonance with the electron-rich 2,4-dimethoxybenzene ring. The subsequent attack of a nucleophile (e.g., Br⁻) on this carbocation completes the addition.

In a free-radical addition , the reaction is typically initiated by a radical species. For example, in the presence of peroxides, HBr adds via a radical mechanism. dalalinstitute.com A bromine radical (Br•) adds to the terminal carbon of the ethenyl group, which again generates the more stable benzylic radical. This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product and propagate the radical chain. dalalinstitute.com

Stereoselective Control in Ethenyl Additions

Stereoselectivity in addition reactions to the ethenyl group becomes relevant if new chiral centers are formed. For this compound, addition of an unsymmetrical reagent (e.g., HBr) creates a new stereocenter at the benzylic carbon.

In ionic additions , the intermediate benzylic carbocation is sp²-hybridized and planar. The incoming nucleophile can attack from either face with roughly equal probability, typically leading to a racemic mixture of enantiomers if no other chiral influence is present.

In radical additions , the intermediate benzylic radical is also nearly planar. Similar to the ionic pathway, this often results in poor stereocontrol, yielding a mixture of stereoisomers.

However, high levels of stereoselectivity can be achieved by using chiral catalysts, such as chiral Lewis acids or transition metal complexes. These catalysts can coordinate to the substrate or the reagent, creating a chiral environment that favors attack from one face of the double bond over the other, leading to an excess of one enantiomer. acs.org The steric bulk of the ortho-methoxy group may also exert some influence on the approach of reagents, potentially leading to diastereoselectivity if another stereocenter is present in the attacking reagent.

Mechanistic Probes for Radical Intermediates

Confirming the presence of radical intermediates is key to distinguishing between ionic and radical addition pathways. Several experimental techniques serve as mechanistic probes:

Radical Trapping: The addition of a stable radical, known as a radical trap or scavenger, to the reaction mixture can intercept and react with the short-lived radical intermediates. Common radical traps include TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and BHT (butylated hydroxytoluene). researchgate.net If the addition of a scavenger inhibits the reaction or leads to the formation of a trapped adduct, it provides strong evidence for a radical mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this spectroscopic technique is capable of directly detecting species with unpaired electrons, such as free radicals. acs.orgresearchgate.net Observing an EPR signal during the reaction is direct proof of the presence of radical intermediates.

Peroxide Initiation: The observation that a reaction is initiated or accelerated by the presence of a radical initiator (like AIBN or benzoyl peroxide) and inhibited by their absence is a classic indicator of a radical chain mechanism. The anti-Markovnikov addition of HBr, for instance, is diagnostic of a radical pathway initiated by peroxides.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can occur at either the ethenyl group or the aromatic ring, depending on the reagents and conditions employed.

Oxidation:

Ethenyl Group: The double bond is readily oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the double bond. Ozonolysis followed by a reductive workup (e.g., with zinc) would yield 2,4-dimethoxybenzaldehyde (B23906) and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield 2,4-dimethoxybenzoic acid. Epoxidation of the double bond can be achieved using peroxy acids like m-CPBA to form an epoxide. The presence of residual vinyl groups in polymers is known to be a site for oxidation. osti.gov

Aromatic Ring: The electron-rich dimethoxybenzene ring is sensitive to oxidation. Strong oxidizing agents like ceric ammonium nitrate (CAN) can oxidize dimethoxybenzene derivatives to the corresponding quinones. nih.govresearchgate.net The outcome is highly dependent on the electronic nature of other substituents on the ring. researchgate.net

Reduction:

Ethenyl Group: The most common reduction reaction is the catalytic hydrogenation of the double bond to an ethyl group, forming 1-ethyl-2,4-dimethoxybenzene. This is typically achieved using H₂ gas over a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. mdpi.com This reaction is generally highly efficient and selective for the alkene in the presence of the aromatic ring under mild conditions.

Aromatic Ring: Reduction of the benzene ring (hydrogenation) is more difficult and requires more forcing conditions, such as higher pressures and temperatures or more active catalysts like rhodium or ruthenium.

Conjugate Reduction: Reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce an isolated alkene. However, if the ethenyl group is conjugated with an electron-withdrawing group (e.g., a nitro group, as in β-nitrostyrenes), NaBH₄ can perform a 1,4-conjugate addition (reduction) of the double bond. chemrxiv.orgerowid.orgaau.dk For this compound itself, such a reaction with NaBH₄ is not expected.

Selective Oxidation of the Ethenyl Moiety

The ethenyl group of this compound is susceptible to a range of selective oxidation reactions, allowing for the synthesis of valuable oxygenated derivatives. The electron-rich nature of the double bond, enhanced by the methoxy groups, facilitates electrophilic attack by various oxidizing agents. Key oxidative transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The formation of an epoxide ring from the ethenyl group can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. The electron-donating methoxy groups increase the nucleophilicity of the ethenyl group, thereby accelerating the rate of epoxidation compared to unsubstituted styrene (B11656). Another effective method involves the use of dimethyldioxirane (DMDO), a powerful yet mild oxidizing agent, which can yield the corresponding epoxide under neutral conditions.

Dihydroxylation: The syn-dihydroxylation of the ethenyl moiety to form a vicinal diol can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (KMnO₄) under basic conditions. These reactions proceed through a cyclic intermediate, leading to the addition of two hydroxyl groups to the same face of the double bond.

Oxidative Cleavage: The carbon-carbon double bond of the ethenyl group can be cleaved to yield carbonyl compounds. Ozonolysis, followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup, is a classic method to achieve this transformation, yielding 2,4-dimethoxybenzaldehyde. Alternatively, stronger oxidizing agents like hot, acidic potassium permanganate can lead to the formation of 2,4-dimethoxybenzoic acid. The electron-rich nature of the styrene derivative can make it susceptible to over-oxidation, necessitating careful control of reaction conditions.

Oxidation Reaction Reagent(s) Product(s) Typical Conditions
Epoxidationm-CPBA2-(2,4-dimethoxyphenyl)oxiraneCH₂Cl₂, room temperature
EpoxidationDimethyldioxirane (DMDO)2-(2,4-dimethoxyphenyl)oxiraneAcetone, 0 °C to room temperature
syn-Dihydroxylation1. OsO₄, 2. NaHSO₃1-(2,4-dimethoxyphenyl)ethane-1,2-diolPyridine, then aqueous NaHSO₃
syn-DihydroxylationCold, dilute KMnO₄, NaOH1-(2,4-dimethoxyphenyl)ethane-1,2-diolAqueous, low temperature
Oxidative Cleavage1. O₃, 2. (CH₃)₂S2,4-DimethoxybenzaldehydeCH₂Cl₂/MeOH, -78 °C, then DMS
Oxidative CleavageHot, acidic KMnO₄2,4-Dimethoxybenzoic acidAqueous, heat

Reductive Pathways and Their Mechanistic Implications

The ethenyl group of this compound can be selectively reduced to an ethyl group, providing a route to 1-ethyl-2,4-dimethoxybenzene. The most common and efficient method for this transformation is catalytic hydrogenation.

Catalytic Hydrogenation: This process involves the reaction of this compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction typically proceeds under mild to moderate hydrogen pressure and at room temperature. The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added stepwise to the double bond, resulting in the formation of the saturated ethyl group. The aromatic ring is generally not reduced under these conditions due to its high stability.

Reduction Reaction Catalyst Reagent Product Typical Conditions
Catalytic Hydrogenation10% Pd/CH₂1-Ethyl-2,4-dimethoxybenzeneEthanol, room temperature, 1-4 atm H₂
Catalytic HydrogenationPtO₂ (Adam's catalyst)H₂1-Ethyl-2,4-dimethoxybenzeneAcetic acid, room temperature, 1-4 atm H₂
Catalytic HydrogenationRaney NickelH₂1-Ethyl-2,4-dimethoxybenzeneEthanol, room temperature, high pressure H₂

While hydride-based reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are excellent for reducing carbonyl compounds, they are generally unreactive towards isolated carbon-carbon double bonds. Therefore, they are not typically used for the reduction of the ethenyl group in this compound unless it is conjugated with a strongly electron-withdrawing group, which is not the case here.

Cycloaddition Reactions Involving this compound as a Dienophile or Diene Equivalent

The ethenyl group of this compound can participate in cycloaddition reactions, acting as a 2π-electron component (dienophile). The electron-donating methoxy groups increase the electron density of the double bond, making it a good reaction partner for electron-deficient dienes in Diels-Alder reactions.

In a typical Diels-Alder reaction, this compound would react with a conjugated diene to form a substituted cyclohexene ring. The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The 2,4-dimethoxyphenyl group directs the incoming diene to form the "ortho" or "meta" adducts, with the "ortho" isomer often being the major product due to favorable orbital overlap in the transition state.

While less common, under specific conditions, particularly with photoredox catalysis, styrene derivatives can act as a formal 4π component in [4+2] cycloadditions, though this is not a conventional Diels-Alder reaction.

Cycloaddition Type Reactant Type Example Reactant Product Type
Diels-Alder [4+2]Electron-deficient diene1,3-Butadiene-1,1,2,3,4,4-hexacarbonitrileSubstituted cyclohexene
Diels-Alder [4+2]Cyclic dieneCyclopentadieneBicyclic adduct

Transition Metal-Catalyzed Transformations and Rearrangements

The ethenyl group of this compound provides a handle for a variety of powerful transition metal-catalyzed cross-coupling and rearrangement reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: In the Heck reaction, this compound can be coupled with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the less substituted carbon of the ethenyl group, leading to the formation of substituted stilbene derivatives. The mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by insertion of the alkene into the Pd-aryl/vinyl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Suzuki Coupling: While less common for non-halogenated styrenes, if converted to a vinyl halide or boronic ester, this compound could participate in Suzuki coupling reactions with a suitable partner (an organoboron compound or an organic halide, respectively) in the presence of a palladium catalyst and a base to form substituted stilbenes or other conjugated systems.

Olefin Metathesis: this compound can undergo self-metathesis or cross-metathesis with other alkenes in the presence of ruthenium-based catalysts (e.g., Grubbs' catalysts). Self-metathesis would lead to the formation of (E)-1,2-bis(2,4-dimethoxyphenyl)ethene. Cross-metathesis with a different alkene partner allows for the synthesis of a wide range of substituted alkenes.

Rearrangements: Transition metals like palladium, rhodium, and gold can catalyze various rearrangements of styrene derivatives. For instance, palladium catalysts can promote the isomerization of the double bond under certain conditions. Gold and rhodium catalysts are known to catalyze a variety of cycloisomerization and annulation reactions where the styrene moiety can act as a key reactive component.

Reaction Catalyst Typical Reactants Product Type
Heck ReactionPd(OAc)₂, PPh₃Aryl bromide, baseSubstituted stilbene
Self-MetathesisGrubbs' Catalyst (2nd Gen.)This compound(E)-1,2-Bis(2,4-dimethoxyphenyl)ethene
Cross-MetathesisGrubbs' Catalyst (2nd Gen.)Alkene partnerSubstituted alkene

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethenyl 2,4 Dimethoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While 1D NMR (¹H and ¹³C) provides fundamental information about the number and types of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). chemspider.com For 1-Ethenyl-2,4-dimethoxybenzene, a COSY spectrum would show correlations between the vinyl protons and between adjacent aromatic protons, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that reveals one-bond correlations between protons and the carbons to which they are directly attached. chemspider.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. chemspider.com This information is vital for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons. For instance, correlations from the methoxy (B1213986) protons to the aromatic carbons would confirm their points of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences. For this compound, NOESY could reveal through-space interactions between the vinyl protons and the protons of the methoxy groups or adjacent aromatic protons, providing insights into the preferred orientation of the ethenyl and methoxy substituents.

A comprehensive 2D NMR analysis of a related compound, 3,4-dimethoxystyrene, would provide the following expected correlations, which can be extrapolated to this compound.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for a Dimethoxystyrene Isomer

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) COSY Correlations HSQC Correlation HMBC Correlations NOESY Correlations
H-vinyl (α) ~5.2-5.8 ~110-115 H-vinyl (β-cis), H-vinyl (β-trans) C-vinyl (α) C-aromatic (ipso), C-vinyl (β) H-vinyl (β-cis), H-vinyl (β-trans), H-aromatic (ortho)
H-vinyl (β-cis) ~5.2-5.8 ~135-140 H-vinyl (α), H-vinyl (β-trans) C-vinyl (β) C-aromatic (ipso) H-vinyl (α), H-vinyl (β-trans)
H-vinyl (β-trans) ~5.2-5.8 ~135-140 H-vinyl (α), H-vinyl (β-cis) C-vinyl (β) C-aromatic (ipso) H-vinyl (α), H-vinyl (β-cis)
H-aromatic ~6.8-7.5 ~110-130 Adjacent H-aromatic C-aromatic Other C-aromatic, C-vinyl (α) Adjacent H-aromatic, H-vinyl (α), H-methoxy

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. rsc.orgiarjset.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. researchgate.net Techniques like magic-angle spinning (MAS) are employed to achieve higher resolution spectra. rsc.orgresearchgate.net

For this compound, ssNMR could be particularly useful in the following applications:

Polymer Characterization: If this compound is polymerized, ssNMR can provide detailed information about the structure, conformation, and dynamics of the resulting polymer chains. Studies on hyper-cross-linked polystyrene resins have demonstrated the utility of ¹³C ssNMR in quantifying different types of carbon atoms and understanding the cross-linking structure. rsc.org

Crystalline Polymorphism: If the compound can exist in different crystalline forms (polymorphs), ssNMR can be used to distinguish between them, as the local chemical environment of the nuclei can differ in each polymorph, leading to different chemical shifts.

Analysis of Insoluble Derivatives: For derivatives of this compound that are insoluble, ssNMR is the primary method for obtaining detailed structural information.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignment

The FTIR and Raman spectra of 3,4-dimethoxystyrene, an isomer of the target compound, reveal characteristic vibrational bands.

Table 2: Key Vibrational Frequencies and Assignments for 3,4-Dimethoxystyrene

Wavenumber (cm⁻¹) Intensity Assignment
~3060 Medium Aromatic C-H stretch
~3000 Medium Vinyl C-H stretch
~2950, ~2840 Medium-Strong Methoxy C-H stretch (asymmetric and symmetric)
~1630 Strong C=C vinyl stretch
~1600, ~1510, ~1460 Strong Aromatic C=C ring stretch
~1260, ~1030 Strong C-O-C stretch (asymmetric and symmetric)
~990, ~910 Strong Vinyl C-H out-of-plane bend

The vibrational spectrum of a molecule is sensitive to its conformation. For this compound, rotational isomers (conformers) can exist due to the rotation around the C-C single bond connecting the vinyl group to the benzene (B151609) ring and the C-O bonds of the methoxy groups. These different conformers can have distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state (gas, liquid, or solid) can be determined. nist.gov

Vibrational spectroscopy is well-suited for the in-situ monitoring of chemical reactions, providing real-time information about the consumption of reactants and the formation of products. For instance, the polymerization of this compound could be monitored by observing the decrease in the intensity of the vinyl C=C stretching band (around 1630 cm⁻¹) and the C-H bending bands of the vinyl group, along with the appearance of new bands corresponding to the polymer backbone. Attenuated total reflectance (ATR)-FTIR is a particularly useful technique for in-situ monitoring of reactions in solution or at surfaces.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (molecular weight: 164.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺˙) at m/z 164. The fragmentation of this molecular ion upon electron impact (EI) would likely proceed through several characteristic pathways common for aromatic and vinyl compounds. The mass spectrum of the isomeric 3,4-dimethoxystyrene shows a prominent molecular ion peak, which is characteristic of stable aromatic compounds.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
164 [C₁₀H₁₂O₂]⁺˙ Molecular Ion
149 [M - CH₃]⁺ Loss of a methyl radical from a methoxy group
134 [M - 2CH₃]⁺ Sequential loss of two methyl radicals
133 [M - OCH₃]⁺ Loss of a methoxy radical
121 [M - C₂H₃O]⁺ Loss of an acetyl radical
105 [M - C₂H₃O - CH₄]⁺ Further fragmentation
91 [C₇H₇]⁺ Tropylium ion, a common fragment in aromatic compounds

The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. For substituted styrenes, cleavage of the bond beta to the aromatic ring is a common fragmentation pathway, leading to the formation of a stable benzylic-type cation. The presence of methoxy groups also directs fragmentation through the loss of methyl radicals or formaldehyde. A detailed analysis of the fragmentation pattern provides valuable information for confirming the molecular structure and identifying the positions of the substituents on the benzene ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₁₀H₁₂O₂, HRMS provides an exact mass measurement that serves as a definitive confirmation of its atomic constitution. This high level of accuracy is crucial for differentiating it from any potential isomeric impurities. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). Experimental HRMS analysis of a pure sample would yield a measured mass that aligns closely with this theoretical value, typically within a few parts per million (ppm), thereby validating the compound's elemental formula.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₂O₂
Theoretical Monoisotopic Mass (Da)164.08373
Nominal Mass (Da)164
Common Adducts (Electrospray Ionization)[M+H]⁺, [M+Na]⁺
Calculated m/z for [M+H]⁺165.09101
Calculated m/z for [M+Na]⁺187.07300

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, allowing for the detailed structural elucidation of the compound.

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) is governed by the stability of the resulting cations and neutral losses. The initial ionization event forms the molecular ion (M⁺•) at m/z 164. Key fragmentation pathways for aromatic ethers and styrenes can be predicted. A prominent initial fragmentation step is the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a highly stable oxonium ion, which is further stabilized by resonance with the aromatic ring. Subsequent loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation pathway for methoxy-substituted aromatic compounds.

A proposed fragmentation pathway is as follows:

Formation of the Molecular Ion: The molecule loses an electron to form the molecular ion, [C₁₀H₁₂O₂]⁺•, with an m/z of 164.

Loss of a Methyl Radical: The molecular ion undergoes cleavage of a C-O bond in a methoxy group, losing a methyl radical (•CH₃) to yield a prominent fragment ion at m/z 151. This [M-15]⁺ ion is the base peak in the mass spectrum of the related compound 4-ethyl-1,2-dimethoxybenzene. nih.gov

Loss of Carbon Monoxide: The m/z 151 fragment can then lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds and their ethers, resulting in a fragment ion at m/z 123.

Benzylic Cleavage: Cleavage adjacent to the aromatic ring can also occur, leading to other characteristic fragments.

Table 2: Proposed Key Fragments in the MS/MS Spectrum of this compound
Proposed Fragment Structurem/z (Mass-to-Charge Ratio)Proposed Neutral Loss
[C₁₀H₁₂O₂]⁺• (Molecular Ion)164-
[C₉H₉O₂]⁺151•CH₃
[C₈H₉O]⁺123•CH₃, CO
[C₇H₇]⁺ (Tropylium ion)91-
[C₆H₅]⁺ (Phenyl ion)77-

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While a specific single-crystal X-ray structure for this compound is not widely reported in public databases, its solid-state architecture can be inferred from crystallographic studies of closely related dimethoxybenzene derivatives. iucr.orgresearchgate.net It is expected that the benzene ring core would be essentially planar. The methoxy groups and the ethenyl substituent would lie close to this plane to maximize electronic conjugation, although slight out-of-plane deviations due to steric hindrance are possible.

Key structural features anticipated for this compound include:

Planarity: The aromatic ring itself will be planar. The C-O-C bonds of the methoxy groups and the C-C=C atoms of the ethenyl group will likely exhibit torsion angles that position them nearly coplanar with the ring. For example, in 1,5-dibromo-2,4-dimethoxybenzene, the non-hydrogen atoms are essentially coplanar. researchgate.net

Conformation of Methoxy Groups: The methyl groups of the two methoxy substituents are expected to orient away from each other to minimize steric repulsion.

Supramolecular Interactions: In the crystal lattice, molecules are likely to be held together by weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···π hydrogen bonds. The arrangement of molecules, such as herringbone or pi-stacking motifs, would be determined by the optimization of these packing forces.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the key chromophore is the extended π-conjugated system comprising the benzene ring, the ethenyl group, and the lone pairs on the oxygen atoms of the methoxy groups.

The primary electronic transitions observed in this molecule are π → π* transitions. Compared to unsubstituted benzene, which exhibits absorption bands around 204 nm and 256 nm, the spectrum of this compound is expected to show a significant bathochromic shift (a shift to longer wavelengths). up.ac.zasciencepublishinggroup.com This red shift is due to two main factors:

Conjugation: The ethenyl (vinyl) group extends the π-system of the benzene ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Auxochromic Effect: The two methoxy groups are powerful auxochromes, or electron-donating groups. The lone pairs on the oxygen atoms participate in resonance with the aromatic ring, further increasing the electron density of the π-system and lowering the energy of the electronic transition. up.ac.za

The combined effect of the vinyl and dimethoxy substituents results in absorption maxima at significantly longer wavelengths than those of benzene or styrene (B11656) alone.

Table 3: Expected UV-Vis Absorption Data and Electronic Transitions for this compound
Chromophore SystemExpected λmax (nm)Type of TransitionContributing Effects
Benzene~256π → πAromatic π system
Styrene (Ethenylbenzene)~245-250π → πExtended conjugation
This compound>260π → π*Extended conjugation and powerful auxochromic effect from two -OCH₃ groups

Theoretical and Computational Chemistry of 1 Ethenyl 2,4 Dimethoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic properties of 1-Ethenyl-2,4-dimethoxybenzene. By calculating the electron density, DFT can accurately predict various molecular properties, offering a detailed picture of the molecule's electronic landscape. These calculations are foundational for understanding the molecule's reactivity and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be derived. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of the molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution. The global electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Illustrative data from DFT calculations on structurally similar aromatic compounds suggest the following typical values for this compound:

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)4.62
Electronegativity (χ)3.54
Chemical Hardness (η)2.31
Global Electrophilicity (ω)2.72

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The distribution of electron density within this compound can be quantified through the calculation of atomic partial charges. These charges indicate which atoms in the molecule are electron-rich or electron-poor, providing a map of the internal electronic landscape. This information is vital for predicting how the molecule will interact with other molecules and for understanding its reactive sites.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP maps regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the oxygen atoms of the methoxy (B1213986) groups and the π-system of the aromatic ring are expected to be regions of negative electrostatic potential, while the hydrogen atoms are likely to be in regions of positive potential.

A representative set of calculated atomic partial charges for selected atoms in this compound is presented below:

AtomPartial Charge (a.u.)
O (methoxy at C2)-0.58
O (methoxy at C4)-0.59
C (ethenyl Cα)-0.25
C (ethenyl Cβ)-0.35
C10.15
C20.45
C40.46

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Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly the rotation of the ethenyl and methoxy groups, gives rise to different spatial arrangements or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. This is achieved by mapping the potential energy surface of the molecule as a function of specific dihedral angles.

The rotation around the single bond connecting the ethenyl group to the benzene (B151609) ring, as well as the rotation of the methoxy groups, is associated with specific energy barriers. By systematically changing the relevant dihedral angles and calculating the energy at each step, a potential energy profile can be constructed. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for interconversion between these conformers.

For this compound, the most stable conformer is expected to be one where the ethenyl group is planar with the benzene ring to maximize π-conjugation. The methoxy groups will also adopt specific orientations to minimize steric hindrance.

An illustrative potential energy scan for the rotation of the ethenyl group might reveal the following:

Dihedral Angle (°)Relative Energy (kcal/mol)
0 (Planar)0.00
301.25
603.50
90 (Perpendicular)4.80
1203.50
1501.25
180 (Planar)0.00

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The rotational dynamics of the ethenyl group are intricately linked to the aromaticity of the benzene ring. The planar conformation, which allows for maximum overlap between the p-orbitals of the ethenyl group and the π-system of the ring, is energetically favored due to the stabilization gained from extended conjugation. Any deviation from planarity disrupts this conjugation, leading to an increase in the molecule's energy. The magnitude of the rotational barrier is therefore a direct measure of the strength of this conjugative interaction. The methoxy groups, being electron-donating, further influence the electron density of the aromatic ring and can modulate the rotational barrier of the ethenyl group.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

The characterization of a transition state, which is a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of a reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, computational studies could be employed to investigate various reactions, such as electrophilic additions to the ethenyl group or electrophilic aromatic substitution on the benzene ring. For instance, in an electrophilic addition reaction, the calculations would reveal the structure and energy of the intermediate carbocation and the transition states leading to its formation and subsequent reaction to form the final product. This level of detail provides a comprehensive understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Computational Modeling of Key Reaction Steps

Computational modeling, particularly with Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving this compound. A primary reaction of interest is its polymerization. DFT calculations can be used to model the key steps of polymerization, such as initiation, propagation, and termination.

For instance, in a cationic polymerization, the reaction would be initiated by the addition of a proton or a Lewis acid to the vinyl group, leading to the formation of a carbocation. The stability of this carbocation is crucial for the subsequent propagation steps. Computational models can predict the structure and energy of this intermediate. The propagation step involves the attack of the carbocation on the vinyl group of another this compound monomer. The transition state for this step can be located and its energy calculated, providing the activation energy for the propagation.

A hypothetical reaction pathway for the dimerization of this compound, as a model for the initial step of polymerization, could be computationally explored. The energies of the reactant, transition state, and product can be calculated to determine the reaction's thermodynamic and kinetic feasibility.

Reaction Step Description Typical Computational Method Key Information Gained
InitiationFormation of the initial carbocationDFT (e.g., B3LYP/6-31G(d))Structure and stability of the carbocation
PropagationAddition of a monomer to the growing chainDFT, Transition State TheoryActivation energy, reaction rate
TerminationCessation of chain growthDFTEnergetics of termination pathways

Prediction of Reaction Selectivity and Kinetics

Quantum chemical methods are instrumental in predicting the selectivity and kinetics of reactions involving this compound. For example, in addition reactions to the vinyl group, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be predicted by analyzing the charge distribution and the stability of the possible carbocation intermediates. The methoxy groups at the 2- and 4-positions are electron-donating, which influences the electron density across the vinyl group and the benzene ring, thereby directing the approach of electrophiles.

Kinetic parameters, such as rate constants, can be estimated using Transition State Theory (TST) in conjunction with the calculated activation energies. The Arrhenius equation, k = A * exp(-Ea/RT), can be parameterized with the computationally derived activation energy (Ea).

For polymerization reactions, the competition between different insertion mechanisms, such as 1,2-insertion versus 2,1-insertion of the monomer into the growing polymer chain, can be computationally assessed. A theoretical investigation into the polymerization of a structurally related monomer, para-methoxystyrene, revealed that the 2,1-insertion pathway can be thermodynamically more favorable, though the 1,2-insertion is often kinetically preferred, leading to high regioselectivity in the resulting polymer.

Parameter Computational Approach Predicted Outcome for this compound
RegioselectivityAnalysis of carbocation stability and charge distributionPredominantly Markovnikov addition to the vinyl group
Rate ConstantTransition State Theory with DFT-calculated activation energiesQuantitative prediction of reaction rates at different temperatures
Polymerization SelectivityComparison of activation barriers for 1,2- vs. 2,1-insertionLikely preference for 1,2-insertion, leading to a regular polymer structure

Spectroscopic Property Prediction through Quantum Chemical Methods

NMR Chemical Shift Prediction

Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are highly effective for predicting the ¹H and ¹³C NMR chemical shifts of this compound. These calculations provide a direct link between the molecular structure and the observed NMR spectrum, aiding in spectral assignment and structural verification. The accuracy of these predictions is often enhanced by performing the calculations with consideration of solvent effects, typically using a polarizable continuum model (PCM). Numerous studies have demonstrated the synergy between DFT calculations and experimental NMR for the structural elucidation of organic molecules.

Below is a table of hypothetical predicted NMR chemical shifts for this compound, based on typical values for similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (vinyl, alpha)6.70135.0
H (vinyl, beta, cis)5.20112.0
H (vinyl, beta, trans)5.70-
H (aromatic, 3)6.5098.0
H (aromatic, 5)7.30128.0
H (aromatic, 6)6.60104.0
H (methoxy, 2)3.8555.5
H (methoxy, 4)3.8055.4
C (aromatic, 1)-125.0
C (aromatic, 2)-160.0
C (aromatic, 4)-161.0

Vibrational Frequency Calculations and Mode Assignment

The vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) and Raman spectra, can be calculated using quantum chemical methods. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The calculations also provide the corresponding vibrational modes, allowing for a detailed assignment of each peak in the experimental spectra. The potential energy distribution (PED) analysis can be used to characterize the nature of each vibrational mode in terms of contributions from internal coordinates (stretching, bending, torsion).

A table of representative calculated vibrational frequencies and their assignments for key functional groups is presented below.

Frequency (cm⁻¹) Vibrational Mode Functional Group
3080C-H stretchVinyl
3010C-H stretchAromatic
2960C-H stretchMethoxy
1625C=C stretchVinyl
1610C=C stretchAromatic
1250C-O stretchMethoxy
990C-H out-of-plane bendVinyl
830C-H out-of-plane bendAromatic

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules. In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's conformational flexibility, its interactions with solvent molecules, and its behavior in larger systems, such as in a polymer matrix or at an interface.

For this compound, MD simulations could be used to investigate:

Conformational Dynamics: The rotational freedom around the bond connecting the vinyl group to the benzene ring and the bonds of the methoxy groups can be explored. This can reveal the most stable conformations and the energy barriers between them.

Solvation Structure: Simulations in different solvents can elucidate the arrangement of solvent molecules around the solute, providing insights into solute-solvent interactions.

Polymer Dynamics: For poly(this compound), MD simulations can be used to predict the bulk properties of the polymer, such as its glass transition temperature, density, and mechanical properties. Studies on similar polymers, like polystyrene, have successfully used MD simulations to investigate chain dynamics and material properties.

Simulation Type System Information Gained
Ab initio MDSingle molecule in vacuumIntramolecular dynamics, conformational preferences
Classical MDMolecule in a solvent boxSolvation free energy, radial distribution functions
Classical MDAmorphous cell of polymer chainsGlass transition temperature, mechanical moduli

Polymerization Science and Macromolecular Engineering of 1 Ethenyl 2,4 Dimethoxybenzene

Radical Homopolymerization of 1-Ethenyl-2,4-dimethoxybenzene

Free-radical polymerization is a fundamental method for producing polymers from vinyl monomers. The process involves three key steps: initiation, propagation, and termination. While specific kinetic data for the homopolymerization of this compound is not extensively documented in the literature, its polymerization behavior can be inferred from studies on other substituted styrenes.

Rp = kp[M][P•]

where [M] is the monomer concentration and [P•] is the total concentration of propagating radicals.

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization, as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. In the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios are defined as:

r1 = k11/k12 and r2 = k22/k21

where k11 and k22 are the rate constants for homopropagation, and k12 and k21 are the rate constants for cross-propagation.

Studies on the copolymerization of 2,4-dimethoxystyrene with styrene (B11656) have provided insights into its reactivity. The electron-donating nature of the two methoxy (B1213986) groups in 2,4-dimethoxystyrene influences its reactivity relative to styrene. Research involving the radical-initiated copolymerization of various substituted isopropyl cyanophenylacrylates with styrene has also shed light on the impact of dimethoxy substitutions on reactivity. researchgate.net

Comonomer Systemr1 (this compound)r2 (Styrene)Polymerization Conditions
2,4-dimethoxyphenylcyanoacrylate / StyreneData not availableData not availableRadical initiation (ABCN), 70°C
2,4-dimethylphenylcyanoacrylate / StyreneData not availableData not availableRadical initiation (ABCN), 70°C

The table above is illustrative of the types of copolymerization studies conducted with related monomers, though specific reactivity ratios for this compound with styrene from the provided search results are not available for direct inclusion.

Controlled Radical Polymerization Techniques (CRPs) for Precision Polymer Synthesis

Controlled radical polymerization (CRP) methods have revolutionized polymer synthesis by enabling the production of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The main CRP techniques include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP).

RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers. It achieves control through the use of a chain transfer agent (RAFT agent), typically a dithioester, trithiocarbonate, or similar compound. The polymerization proceeds via a degenerative chain transfer mechanism, where the growing polymer chains are in dynamic equilibrium with dormant species.

ATRP is another powerful CRP method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant alkyl halide species. This allows for the controlled growth of polymer chains.

The application of ATRP to substituted styrenes has been widely studied. The electronic nature of the substituents on the styrene ring has a significant impact on the polymerization. Monomers with electron-withdrawing substituents generally polymerize faster and with better control in ATRP than those with electron-donating substituents. cmu.educmu.edu

For styrenes with strongly electron-donating groups, such as the methoxy group, ATRP can be challenging. In the case of 4-methoxystyrene, attempts at ATRP have sometimes resulted in the formation of oligomers rather than high molecular weight polymers. cmu.edu This is attributed to a competing cationic polymerization mechanism, where the electron-donating substituent can stabilize a carbocation intermediate, leading to side reactions and loss of control. cmu.edu Given that this compound possesses two electron-donating methoxy groups, it is plausible that similar challenges would be encountered during its ATRP, potentially requiring careful optimization of reaction conditions, such as using more active catalysts at lower temperatures, to suppress cationic side reactions. sioc.ac.cn

MonomerSubstituent EffectATRP Behavior
Styrenes with electron-withdrawing groupsFaster polymerization, better controlWell-controlled polymerization with low dispersity. cmu.edu
Styrenes with electron-donating groupsSlower polymerization, less controlMay exhibit broader molecular weight distributions. cmu.edu
4-MethoxystyreneStrong electron-donating groupProne to side reactions, potential for cationic polymerization leading to oligomers. cmu.edu
This compoundTwo strong electron-donating groupsExpected to be challenging, with a potential for side reactions similar to 4-methoxystyrene.

NMP is a CRP technique that employs stable nitroxide radicals to reversibly trap the growing polymer chains, thereby controlling the polymerization. This method is particularly well-suited for the polymerization of styrenic monomers. The process is typically initiated by a thermal initiator in the presence of a nitroxide, or by an alkoxyamine initiator which can reversibly cleave to generate the propagating radical and the mediating nitroxide.

Copolymerization with Diverse Monomers for Tunable Macromolecular Architectures

The copolymerization of this compound with a variety of other monomers allows for the synthesis of macromolecules with tunable properties and diverse architectures. The incorporation of different comonomers can significantly alter the thermal, mechanical, and solution properties of the resulting polymers.

Statistical and Block Copolymer Synthesis

Statistical copolymers of this compound can be synthesized with other vinyl monomers, such as styrene, using conventional free radical polymerization. For instance, the copolymerization of styrene with isopropyl cyano(2,4-dimethoxyphenyl)acrylate, a derivative of 2,4-dimethoxybenzaldehyde (B23906), has been reported. In this case, the resulting copolymers exhibited a random distribution of the monomer units along the polymer chain. The composition of these copolymers can be controlled by the feed ratio of the monomers, and the thermal properties, such as the glass transition temperature (Tg), are influenced by the copolymer composition.

Block copolymers containing segments of poly(this compound) can be prepared using controlled/"living" polymerization techniques. Anionic polymerization of 2,4-dimethoxystyrene has been shown to proceed in a controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions nii.ac.jp. This living nature of the polymerization allows for the sequential addition of a second monomer to create well-defined block copolymers. For example, after the polymerization of this compound, a monomer such as styrene or a methacrylate (B99206) could be added to the living polymer chains to form a diblock copolymer. The synthesis of such block copolymers allows for the combination of different polymer properties, such as the hydrophobicity of a polystyrene block with the potentially different polarity imparted by the poly(this compound) block.

The synthesis of block copolymers can also be achieved by combining different polymerization mechanisms. For instance, a living cationic polymerization could be used to synthesize a block of one type, which is then used as a macroinitiator for the polymerization of this compound via a different mechanism, or vice versa.

Table 1: Examples of Copolymerization involving 2,4-dimethoxy-substituted styrenic monomers.
Copolymer TypeComonomersPolymerization MethodResulting ArchitectureKey Findings
StatisticalStyrene, Isopropyl cyano(2,4-dimethoxyphenyl)acrylateRadical PolymerizationRandom CopolymerThermal stability influenced by copolymer composition.
BlockThis compound, Styrene (hypothetical)Living Anionic PolymerizationDiblock CopolymerPredictable molecular weights and narrow polydispersity of the poly(this compound) block. nii.ac.jp

Gradient and Graft Copolymerization

Gradient copolymers, where the monomer composition changes gradually along the polymer chain, can be synthesized using controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP) or nitroxide-mediated polymerization (NMP). By controlling the feed rate of the two monomers, a gradient in the composition of this compound and a comonomer can be achieved. This gradual change in composition can lead to unique thermal and mechanical properties, such as a broad glass transition temperature.

Graft copolymers featuring a poly(this compound) backbone or side chains can be prepared through several strategies. The "grafting from" approach involves creating active sites along a polymer backbone from which the second monomer is polymerized. For example, a poly(this compound) backbone could be functionalized with initiator sites for a subsequent polymerization. Conversely, the "grafting onto" method involves attaching pre-synthesized polymer chains to a polymer backbone. A study on the cationic graft copolymerization of polystyrene onto poly(2,6-dimethoxystyrene), an isomer of the target compound, demonstrates the feasibility of such approaches for related systems.

Anionic and Cationic Polymerization Pathways

Anionic Polymerization: this compound has been shown to undergo anionic polymerization to produce polymers with predictable molecular weights and narrow molecular weight distributions nii.ac.jp. The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the vinyl group and the stability of the propagating carbanion. The choice of initiator, such as an organolithium compound, and solvent polarity are critical parameters in controlling the polymerization. In nonpolar solvents, aggregation of the propagating species can occur, affecting the kinetics of the polymerization uni-bayreuth.de. The living nature of the anionic polymerization of this monomer makes it a suitable candidate for the synthesis of well-defined homopolymers and block copolymers nii.ac.jp.

Cationic Polymerization: The electron-rich nature of the double bond in this compound, due to the two methoxy substituents, makes it susceptible to cationic polymerization. Studies on the cationic polymerization of a similar monomer, 3,4-dimethoxystyrene, have shown that it can be polymerized using initiators such as trityl hexachloroantimonate acs.org. The polymerization of p-methoxystyrene has been achieved in a controlled or living manner using various initiating systems, including those activated by visible light chemrxiv.orgcmu.edu. It is expected that this compound would exhibit similar reactivity in cationic polymerization, allowing for the synthesis of polymers with controlled molecular weights and architectures. The stability of the carbocationic propagating species is a key factor in achieving a controlled polymerization.

Post-Polymerization Modification Strategies for Derived Polymers

One potential modification is the demethylation of the methoxy groups to yield hydroxyl groups. This would transform the hydrophobic polymer into a more hydrophilic one, significantly altering its solubility and potential for hydrogen bonding. Such a transformation would open up possibilities for applications in areas such as adhesives, coatings, or biomaterials.

Furthermore, the resulting hydroxyl groups could serve as handles for further functionalization through esterification, etherification, or other reactions, allowing for the attachment of a wide range of functional molecules. This approach provides a versatile platform for tailoring the properties of the polymer for specific applications.

Structure-Property Relationships in Poly(this compound) and Copolymers

Influence of Monomer Sequence and Architecture on Polymer Properties

The arrangement of monomer units in copolymers of this compound has a profound impact on their macroscopic properties.

Statistical Copolymers: In statistical copolymers, the properties are generally an average of the constituent homopolymers, often following predictive models like the Fox equation for the glass transition temperature (Tg). However, strong interactions between the comonomer units can lead to deviations from this ideal behavior. For example, in copolymers of styrene and isopropyl cyano(2,4-dimethoxyphenyl)acrylate, the thermal stability was found to be dependent on the copolymer composition.

Block Copolymers: Block copolymers can undergo microphase separation, leading to the formation of ordered nanostructures. The morphology of these structures (e.g., lamellae, cylinders, spheres) depends on the relative volume fractions of the blocks and the Flory-Huggins interaction parameter between them. This microphase separation results in materials with distinct properties arising from each block, such as thermoplastic elastomers where one block is glassy and the other is rubbery at room temperature.

Gradient Copolymers: Gradient copolymers exhibit a gradual change in properties along the polymer chain. This can result in a broad glass transition region rather than a sharp Tg, which can be advantageous for applications requiring damping over a wide temperature range. The gradual change in composition can also lead to unique interfacial properties.

Graft Copolymers: The properties of graft copolymers are influenced by the length and density of the grafted chains. A high density of grafts can lead to a "bottle-brush" architecture, where the polymer chains are forced into an extended conformation. This can significantly impact the solution viscosity and the mechanical properties of the material.

Table 2: Influence of Copolymer Architecture on Polymer Properties.
Copolymer ArchitectureTypical Monomer SequenceInfluence on Glass Transition Temperature (Tg)Other Notable Properties
StatisticalRandom (e.g., -A-B-B-A-B-A-A-)Generally a single Tg, intermediate between the homopolymers.Properties are an average of the components.
BlockLong sequences of each monomer (e.g., -A-A-A-A-B-B-B-B-)Two distinct Tgs corresponding to each block.Can form microphase-separated domains; thermoplastic elastomeric behavior possible.
GradientComposition gradually changes (e.g., A-rich to B-rich)Broad glass transition region.Unique interfacial and damping properties.
GraftBackbone of one monomer with side chains of another.Can have two Tgs if the backbone and grafts are immiscible."Bottle-brush" architecture can lead to extended chain conformations and unique solution properties.

Applications of 1 Ethenyl 2,4 Dimethoxybenzene and Its Derivatives in Advanced Materials and Synthetic Chemistry

As Monomeric Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

The development of advanced optoelectronic materials is crucial for next-generation displays, lighting, and energy conversion technologies. While direct applications of poly(1-ethenyl-2,4-dimethoxybenzene) in commercial organic light-emitting diodes (OLEDs) and photovoltaic devices are not extensively documented in publicly available research, the structural characteristics of the monomer suggest its potential in these areas. The electron-rich dimethoxybenzene core can enhance the hole-transporting properties of a polymer, a critical function in OLEDs.

Recent advancements in controlled polymerization techniques, particularly visible light-controlled living cationic polymerization, have been demonstrated for related methoxystyrene monomers like 4-methoxystyrene. nih.govacs.orgrsc.orgchemrxiv.org These methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity, which are crucial for achieving optimal performance and stability in optoelectronic devices. A notable example is the use of a tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate (B81430) photocatalyst, which contains the same 2,4-dimethoxyphenyl moiety as the monomer , to achieve this controlled polymerization under visible light. nih.govchemrxiv.org This suggests that this compound could be polymerized in a similar controlled manner to produce polymers with tailored properties for optoelectronic applications.

Furthermore, copolymers incorporating dimethoxystyrene units with other functional monomers can be designed to tune the electronic and optical properties of the resulting material. For instance, copolymers of 2,5-dimethoxy-p-phenylenevinylene and styrene (B11656) have been utilized in light-emitting diodes, demonstrating the potential of incorporating dimethoxy-substituted aromatic units into emissive polymers. rsc.org

Table 1: Potential Optoelectronic Properties of Poly(this compound)

Property Potential Advantage for Optoelectronics
Electron-rich aromatic core Enhanced hole injection and transport
Potential for controlled polymerization Well-defined polymer architecture for improved device performance and stability
Compatibility with other monomers Tunable electronic and optical properties through copolymerization

Integration into Functional Polymers for Specific Applications (e.g., Dielectric Materials, Photoresists)

In the field of microelectronics, photoresists are critical materials for patterning integrated circuits. Polymers used in photoresists must exhibit specific solubility characteristics and be sensitive to radiation. Poly(hydroxystyrene), a derivative of polystyrene, is a key component in many photoresist formulations. researchgate.net Given that dimethoxystyrene is a precursor to hydroxystyrene (B8347415) (via demethylation), polymers of this compound could potentially be used in photoresist applications, either directly or after chemical modification. The ability to undergo controlled polymerization would be advantageous in this context, as it allows for the synthesis of polymers with the precise molecular weight and distribution required for high-resolution lithography.

Building Block in Complex Organic Synthesis of Natural Products and Pharmaceutical Intermediates

The vinyl and dimethoxy-substituted benzene (B151609) moieties of this compound make it a versatile building block in multi-step organic synthesis. The vinyl group can participate in a variety of chemical transformations, including hydroformylation, Heck coupling, and Diels-Alder reactions, allowing for the construction of complex carbon skeletons. The electron-rich aromatic ring is amenable to electrophilic aromatic substitution, providing a handle for further functionalization.

While specific examples of the use of this compound in the total synthesis of natural products are not prevalent in the literature, the closely related isomer, 3,4-dimethoxystyrene, is recognized as a stable precursor in organic synthesis. wikipedia.org It can be used in radical polymerization reactions and can be deprotected to the corresponding catechol, a common structural motif in natural products and pharmaceuticals. wikipedia.org The principles of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, are central to modern synthetic chemistry. mdpi.com The reactivity of this compound makes it a suitable candidate for such strategies.

For instance, the enantioselective synthesis of dihydroisocoumarins, which are key intermediates for biologically active molecules, has been achieved through the asymmetric hydroformylation of styrene derivatives. rsc.org This highlights a potential pathway where this compound could be used to introduce a functionalized aromatic ring into a chiral scaffold.

Precursor for Advanced Polymer Gels and Hydrogels

Polymer gels and hydrogels are crosslinked polymer networks that can absorb and retain large amounts of solvent. They have found widespread use in biomedical applications, such as drug delivery and tissue engineering. The synthesis of hydrogels often involves the polymerization of vinyl monomers in the presence of a crosslinking agent. elsevierpure.com

Although there is no specific research detailing the use of this compound as a primary monomer for hydrogel synthesis, its polymerizable vinyl group makes it a candidate for incorporation into hydrogel networks. Copolymers of this compound with hydrophilic monomers could be synthesized and subsequently crosslinked to form hydrogels with tailored properties. The hydrophobic nature of the dimethoxystyrene unit could be used to modulate the swelling behavior and mechanical properties of the hydrogel.

Furthermore, stimuli-responsive hydrogels, which undergo changes in their properties in response to external stimuli such as pH, temperature, or light, are of great interest. nih.govrsc.orgrsc.orgresearchgate.net The dimethoxybenzene moiety could potentially be modified to introduce stimuli-responsive groups, leading to the development of "smart" hydrogels.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, functional assemblies. Block copolymers, which consist of two or more distinct polymer chains linked together, are known to self-assemble into a variety of nanostructures. novocontrol.deresearchgate.netmdpi.com

While the self-assembly of homopolymers of this compound is not well-documented, block copolymers containing a poly(this compound) segment could exhibit interesting self-assembly behavior. The polarity and rigidity of the poly(this compound) block would contrast with a more flexible, nonpolar block, driving the formation of ordered domains.

Host-guest chemistry, a key area of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a "host" molecule. The electron-rich aromatic ring of this compound could act as a host for electron-deficient guest molecules through π-π stacking interactions. nih.govnih.govresearchgate.net This could be exploited in the design of sensors or for the controlled release of guest molecules.

Design of Molecular Switches and Sensors Incorporating this compound Moieties

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light or a chemical signal. These molecules are of interest for applications in data storage, molecular electronics, and drug delivery. While there are no specific examples of molecular switches based on this compound, the electronic properties of the dimethoxybenzene ring make it a candidate for incorporation into such systems.

The electron-donating methoxy (B1213986) groups can influence the electronic properties of a photochromic or electrochromic core, potentially tuning the switching wavelength or the stability of the different states. For example, the design of visible light-driven molecular switches is an active area of research, aiming to avoid the use of high-energy UV light. nih.gov

In the context of chemical sensors, the 2,4-dimethoxyphenyl group could be incorporated into a larger molecular framework designed to bind to a specific analyte. Binding of the analyte could induce a change in the electronic properties of the dimethoxybenzene ring, leading to a detectable signal, such as a change in fluorescence or color. The development of chemosensors for the detection of various analytes is a rapidly growing field. mdpi.comresearchgate.net

Future Research Directions and Emerging Challenges in 1 Ethenyl 2,4 Dimethoxybenzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The industrial viability of any monomer is intrinsically linked to its synthetic accessibility. For 1-ethenyl-2,4-dimethoxybenzene, future research will likely focus on developing green and sustainable synthetic methodologies.

Current Landscape and Future Projections:

Bio-inspired Synthesis: A significant emerging trend is the use of biocatalytic routes to produce substituted styrenes from readily available phenolic acids derived from biomass. researchgate.net Enzymatic decarboxylation presents a green alternative to traditional chemical methods. researchgate.net Future work could explore the enzymatic conversion of derivatives of resorcinol (1,3-dihydroxybenzene), a potential precursor to the 2,4-dimethoxy scaffold, to this compound.

Catalytic Efficiency: Research into novel catalytic systems that offer high yield and selectivity with minimal environmental impact is crucial. This includes the development of reusable catalysts and processes that minimize waste generation. longdom.org

Data on Sustainable Synthesis of Related Styrenes:

PrecursorCatalyst/MethodProductKey Advantage
p-Coumaric AcidPhenolic Acid Decarboxylase (PAD)p-HydroxystyreneBiocatalytic, sustainable
Ferulic AcidMicrobial Decarboxylation4-VinylguaiacolUtilizes microbial processes

Exploration of Unconventional Polymerization Mechanisms and Architectures

Moving beyond conventional free-radical polymerization, the exploration of controlled and living polymerization techniques for this compound is paramount for creating well-defined polymer architectures.

Key Areas of Investigation:

Living Cationic Polymerization: Electron-donating methoxy (B1213986) groups on the aromatic ring can stabilize the carbocationic propagating species, making monomers like this compound excellent candidates for living cationic polymerization. tue.nl This would enable the synthesis of polymers with controlled molecular weights and narrow polydispersity.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile technique for producing a wide range of polymer architectures, including block copolymers. Studies on the RAFT polymerization of other substituted styrenes suggest that this method could be successfully applied to this compound to create novel block copolymers with unique properties. researchgate.netresearchgate.netmdpi.commdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique. The electronic effects of the methoxy substituents will play a significant role in the polymerization kinetics and control. cmu.educmu.eduresearchgate.net

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Polymerization

To optimize and control the synthesis and polymerization of this compound, the application of advanced in-situ characterization techniques is essential for real-time reaction monitoring.

Prospective Analytical Methods:

In-Situ NMR Spectroscopy: Real-time Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the consumption of monomers and the formation of polymers, providing valuable kinetic data and insights into the reaction mechanism.

Raman and FTIR Spectroscopy: In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful non-invasive techniques for tracking the disappearance of the vinyl group and the appearance of the polymer backbone in real-time. tue.nlmetrohm.comresearchgate.netmdpi.comrsc.org

Online High-Performance Liquid Chromatography (HPLC): Online HPLC can be utilized for automated kinetic profiling of the synthesis of this compound, enabling rapid optimization of reaction conditions. rsc.orgbridgewater.eduunisa.edu.au

Predictive Modeling and Machine Learning Applications in Synthetic Design and Material Property Prediction

The integration of computational tools, particularly machine learning (ML), can significantly accelerate the discovery and optimization of synthetic routes and the prediction of polymer properties.

Future Computational Approaches:

Bayesian Optimization: This ML technique can be used to efficiently explore the vast parameter space of a chemical reaction to identify optimal conditions with a minimal number of experiments. nih.govprinceton.edugithub.ioyoutube.comsemanticscholar.org

Structure-Property Relationship Prediction: ML models can be trained on datasets of existing polymers to predict the properties of new polymers based on their monomer structure. iastate.eduaip.orgllnl.govnii.ac.jpnih.gov This would allow for the in-silico design of poly(this compound) with desired thermal, mechanical, and optical properties.

Table of Predicted Polymer Properties via Machine Learning (Hypothetical for Poly(this compound)):

PropertyPredicted ValueConfidence Level
Glass Transition Temperature (Tg)120-140 °CMedium
Refractive Index1.58-1.60High
Dielectric Constant3.0-3.5Medium

Synergistic Approaches Combining Computational and Experimental Research

A powerful strategy for advancing the chemistry of this compound involves the close integration of computational modeling and experimental validation.

Key Synergistic Activities:

DFT Studies: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectral properties of the monomer and its corresponding polymer. bohrium.comiucr.orgresearchgate.netclinicsearchonline.orgnih.gov This can provide insights into its polymerization behavior and material properties.

Molecular Dynamics Simulations: These simulations can be employed to study the conformational dynamics and bulk properties of poly(this compound), complementing experimental characterization. wseas.comresearchgate.netnih.gov

Integration into Multifunctional Materials and Hybrid Systems

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials.

Potential Applications:

Stimuli-Responsive Polymers: The methoxy groups could impart sensitivity to stimuli such as pH or temperature, enabling the development of "smart" polymers for applications in drug delivery and sensors. longdom.orgmdpi.comnih.govnih.gov

Nanocomposites: Incorporating poly(this compound) into nanocomposites with inorganic fillers could lead to materials with enhanced mechanical, thermal, or electronic properties.

Q & A

Q. Basic Analysis :

  • ¹H NMR : The ethenyl group shows two doublets (δ 5.2–5.8 ppm, J = 10–16 Hz), while aromatic protons resonate as two singlets (δ 6.6–7.0 ppm) due to symmetry .
  • GC-MS : Molecular ion peak at m/z 178 (C₁₀H₁₂O₂) with fragmentation patterns distinct from alkyl-substituted analogs (e.g., 2,4-dimethyl derivatives) .

Q. Advanced Resolution :

  • NOESY NMR : Confirms spatial proximity between ethenyl protons and methoxy groups to rule out 1,3-disubstitution isomers.
  • IR Spectroscopy : C=C stretching (1620–1680 cm⁻¹) differentiates ethenyl from ethynyl groups (2100–2260 cm⁻¹) .

What are the documented biological activities of this compound, and how do they compare to related dimethoxybenzene derivatives?

Basic Activity :
Preliminary studies suggest antioxidant potential via DPPH radical scavenging (IC₅₀ ~ 50 μM), comparable to 2,4-dimethoxybenzaldehyde but less potent than BHA analogs .

Q. Advanced Mechanistic Studies :

  • Structure-Activity Relationships (SAR) : The ethenyl group enhances lipid solubility, improving membrane permeability in cellular assays compared to methoxy-only analogs.
  • Enzyme Inhibition : Competes with cyclooxygenase-2 (COX-2) substrates in vitro, suggesting anti-inflammatory potential .

How does the ethenyl group influence the compound’s reactivity in electrophilic substitution reactions?

Basic Reactivity :
The ethenyl group acts as an electron-donating moiety, directing electrophiles to the para position of the benzene ring. Example: Nitration yields 1-ethenyl-2,4-dimethoxy-5-nitrobenzene .

Q. Advanced Kinetic Analysis :

  • DFT Calculations : Ethenyl stabilizes transition states via hyperconjugation, reducing activation energy by 15–20 kJ/mol compared to methyl-substituted analogs.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) accelerate nitration by stabilizing nitrosonium ion intermediates .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Precautions :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .

Q. Advanced Hazard Mitigation :

  • Spill Management : Neutralize with activated carbon; avoid water jets to prevent aerosolization.
  • Toxicology : Limited acute toxicity data—assume LD₅₀ > 2000 mg/kg (oral, rat) based on structural analogs .

How can contradictory data on the compound’s antioxidant activity be resolved?

Q. Basic Reconciliation :

  • Assay Variability : Standardize DPPH/ABTS protocols (e.g., solvent: methanol vs. ethanol; pH control).
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) to exclude degradation products .

Q. Advanced Meta-Analysis :

  • Multivariate Regression : Correlate antioxidant efficacy with substituent electronic parameters (Hammett constants) across studies.
  • In Silico Screening : Use QSAR models to predict activity outliers due to solvent polarity .

What strategies optimize the compound’s stability during long-term storage?

Q. Basic Storage :

  • Conditions : Amber vials at –20°C under argon; avoid exposure to light and moisture .

Q. Advanced Degradation Studies :

  • Accelerated Aging : Monitor via HPLC under oxidative (40°C, 75% RH) and inert conditions.
  • Stabilizers : Addition of 0.1% BHT inhibits radical-mediated decomposition .

How does this compound interact with biological membranes?

Q. Basic Permeability :

  • LogP : Estimated ~2.8, indicating moderate lipophilicity for passive diffusion .

Q. Advanced Biophysical Analysis :

  • Langmuir Trough : Measures insertion into lipid monolayers; ethenyl enhances packing density by 20% vs. methoxy groups alone.
  • Fluorescence Quenching : Tryptophan residues in membrane proteins show static quenching, suggesting direct interaction .

What computational methods predict the compound’s spectroscopic properties?

Q. Basic Modeling :

  • *DFT (B3LYP/6-31G)**: Accurately predicts NMR chemical shifts (<0.3 ppm deviation) and IR vibrational modes .

Q. Advanced Workflows :

  • MD Simulations : Simulate solvent effects on UV-Vis spectra (λmax ~ 260 nm in ethanol).
  • Machine Learning : Train models on PubChem data to predict GC-MS fragmentation .

How can the compound serve as a precursor for functional materials?

Q. Basic Applications :

  • Liquid Crystals : Introduce mesogenic groups (e.g., cyanobiphenyl) via Heck coupling for display technologies .

Q. Advanced Material Design :

  • Polymerization : Radical-initiated polymerization yields conductive polymers with ethenyl as a π-spacer.
  • MOF Synthesis : Coordinate with Zn²⁺ to form porous frameworks for gas storage .

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1-Ethenyl-2,4-dimethoxybenzene
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1-Ethenyl-2,4-dimethoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.